2-(Benzo[d]oxazol-2-yl)-1-(4-chlorophenyl)ethanone
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Overview
Description
2-(1,3-Benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-one is an organic compound that features a benzoxazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-one typically involves the condensation of 2-aminophenol with 4-chlorobenzoyl chloride under basic conditions to form the benzoxazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the chlorophenyl group.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoxazole ring.
Reduction: The major product would be the corresponding alcohol.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, compounds with benzoxazole and chlorophenyl groups are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, such compounds could be used in the development of new materials, including polymers and dyes, due to their stability and unique electronic properties.
Mechanism of Action
The mechanism of action for compounds like 2-(1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring and chlorophenyl group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-yl)-1-phenylethan-1-one: Lacks the chlorine atom on the phenyl ring.
2-(1,3-Benzoxazol-2-yl)-1-(4-methylphenyl)ethan-1-one: Has a methyl group instead of a chlorine atom.
2-(1,3-Benzoxazol-2-yl)-1-(4-nitrophenyl)ethan-1-one: Contains a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 2-(1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)ethan-1-one can significantly influence its chemical reactivity and biological activity. Chlorine atoms can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.
Properties
Molecular Formula |
C15H10ClNO2 |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C15H10ClNO2/c16-11-7-5-10(6-8-11)13(18)9-15-17-12-3-1-2-4-14(12)19-15/h1-8H,9H2 |
InChI Key |
SDGVXNFSVAYDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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